molecular formula C15H19N3O4S B10993858 methyl N-{[2-(thiomorpholin-4-ylcarbonyl)phenyl]carbamoyl}glycinate

methyl N-{[2-(thiomorpholin-4-ylcarbonyl)phenyl]carbamoyl}glycinate

Cat. No.: B10993858
M. Wt: 337.4 g/mol
InChI Key: LULPGWXBOUNNDU-UHFFFAOYSA-N
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Description

Methyl N-{[2-(thiomorpholin-4-ylcarbonyl)phenyl]carbamoyl}glycinate is a complex organic compound with a unique structure that includes a thiomorpholine ring, a phenyl group, and a glycinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-{[2-(thiomorpholin-4-ylcarbonyl)phenyl]carbamoyl}glycinate typically involves multiple steps, including the formation of the thiomorpholine ring, the attachment of the phenyl group, and the incorporation of the glycinate moiety. Common synthetic routes may involve the use of reagents such as thiomorpholine, phenyl isocyanate, and glycine methyl ester. Reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl N-{[2-(thiomorpholin-4-ylcarbonyl)phenyl]carbamoyl}glycinate can undergo various chemical reactions, including:

    Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions may include the use of halogenating agents or nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiomorpholine ring may yield sulfoxides or sulfones, while reduction of the carbonyl groups may produce alcohols or amines.

Scientific Research Applications

Methyl N-{[2-(thiomorpholin-4-ylcarbonyl)phenyl]carbamoyl}glycinate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of methyl N-{[2-(thiomorpholin-4-ylcarbonyl)phenyl]carbamoyl}glycinate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiomorpholine ring and phenyl group play key roles in binding to these targets, while the glycinate moiety may influence the compound’s solubility and bioavailability. Pathways involved in its mechanism of action may include modulation of oxidative stress, inhibition of specific enzymes, or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(2-Methyl-1-oxo-thiomorpholin-4-ylsulfamoyl)-phenyl]-acetamide
  • N-[4-(2-Methyl-thiomorpholin-4-ylsulfamoyl)-phenyl]-acetamide

Uniqueness

Methyl N-{[2-(thiomorpholin-4-ylcarbonyl)phenyl]carbamoyl}glycinate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H19N3O4S

Molecular Weight

337.4 g/mol

IUPAC Name

methyl 2-[[2-(thiomorpholine-4-carbonyl)phenyl]carbamoylamino]acetate

InChI

InChI=1S/C15H19N3O4S/c1-22-13(19)10-16-15(21)17-12-5-3-2-4-11(12)14(20)18-6-8-23-9-7-18/h2-5H,6-10H2,1H3,(H2,16,17,21)

InChI Key

LULPGWXBOUNNDU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=O)NC1=CC=CC=C1C(=O)N2CCSCC2

Origin of Product

United States

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